4-Methoxycyclohex-3-en-1-ol
Overview
Description
4-Methoxycyclohex-3-en-1-ol is a chemical compound with the molecular formula C7H12O2 and a molecular weight of 128.16900 . It is used for research and development purposes .
Synthesis Analysis
The synthesis of this compound involves reaction conditions with ammonia, lithium in diethyl ether, and ethanol at -33 degrees Celsius for 6 hours. This process is known as Birch reduction .Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C7H12O2 . The exact mass is 128.08400 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the Birch reduction, which involves the use of ammonia, lithium in diethyl ether, and ethanol .Physical and Chemical Properties Analysis
This compound has a density of 1.03, a boiling point of 234ºC, and a flash point of 103ºC . The LogP value is 1.06150, indicating its lipophilicity, and the index of refraction is 1.485 .Scientific Research Applications
Chemoenzymatic Synthesis
A study by Demir and Seşenoğlu (2002) presents a chemoenzymatic synthesis route starting from 3-methoxycyclohex-2-en-1-one to produce both enantiomers of 4-hydroxycyclohex-2-en-1-one, which is pharmacologically significant. This method involves manganese(III) acetate-mediated acetoxylation and enzyme-mediated hydrolysis, highlighting the compound's potential in pharmaceutical chemistry Demir & Seşenoğlu, 2002.
Deprotection of Alcohol Protecting Groups
Sawama et al. (2015) explored the FeCl3-catalyzed deprotection of methoxyphenylmethyl-type ethers, including methoxyphenylmethyl-protected alcohols. This work underscores the significance of methoxy groups in synthetic chemistry, particularly in the context of generating pure alcohols without extensive purification processes Sawama et al., 2015.
Palladium-catalyzed Synthesis
Gabriele et al. (2000) reported a palladium-catalyzed synthesis involving oxidative cyclization–alkoxycarbonylation of 4-yn-1-ols to produce 2E-[(methoxycarbonyl)methylene]tetrahydrofurans, demonstrating the compound's utility in complex organic synthesis Gabriele et al., 2000.
Endophytic Fungus Derivatives
Research by Shiono et al. (2005) isolated three cyclohexenone derivatives from unpolished rice fermented with an endophytic fungus, demonstrating potential antibacterial and phytotoxic activities. This study suggests the biological significance and potential applications of cyclohexenone derivatives in developing new bioactive compounds Shiono et al., 2005.
Nickel-Catalyzed Cross-Coupling
Tobisu, Takahira, and Chatani (2015) developed a nickel-catalyzed cross-coupling method for methoxyarenes with alkyl Grignard reagents, facilitating the cleavage of C(aryl)-OMe bonds. This highlights the role of methoxy groups in complex molecule synthesis Tobisu et al., 2015.
Thermochemical and Quantum-chemical Studies
Varfolomeev et al. (2010) conducted thermochemical, FTIR-spectroscopic, and quantum-chemical studies on methoxyphenols, examining their hydrogen bond strengths and thermochemical properties. This research contributes to understanding the structural and energetic aspects of methoxy-substituted compounds Varfolomeev et al., 2010.
Future Directions
Properties
IUPAC Name |
4-methoxycyclohex-3-en-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-9-7-4-2-6(8)3-5-7/h4,6,8H,2-3,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXTVFVQEKZRVHS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CCC(CC1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50498857 | |
Record name | 4-Methoxycyclohex-3-en-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50498857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69125-55-9 | |
Record name | 4-Methoxycyclohex-3-en-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50498857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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